2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine
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Overview
Description
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclohexylphenyl group and a nitroso group in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclohexylphenyl)propanoic acid: Known for its anti-inflammatory properties.
2-(4-Cyclohexylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.
2-(4-Cyclohexylphenyl)acetonitrile: A precursor for the synthesis of other complex molecules.
Uniqueness
2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine stands out due to the presence of both a nitroso group and an indolizine ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
7770-52-7 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-6-methyl-3-nitrosoindolizine |
InChI |
InChI=1S/C21H22N2O/c1-15-7-12-19-13-20(21(22-24)23(19)14-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3 |
InChI Key |
SOYWCJXWWUBRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C4CCCCC4)C=C1 |
Origin of Product |
United States |
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